Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)-
Description
This piperidine derivative features a thiazole ring substituted with a 4-methylphenyl group and a thiocarbonyl moiety. The compound is structurally distinct due to the 4-methylphenyl substituent, which may influence its steric and electronic interactions in biological or chemical systems .
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-11-5-7-12(8-6-11)19-14(17)13(22-16(19)21)15(20)18-9-3-2-4-10-18/h5-8H,2-4,9-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXQLVOIGMTRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205653 | |
| Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57037-02-2 | |
| Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057037022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the piperidine moiety and the amino group. Common reagents used in these reactions include thionyl chloride, p-toluidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH₂) on the thiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert this group into nitro (-NO₂) or nitroso (-N=O) derivatives. For example:
This reaction is pH-sensitive and typically occurs in acidic or neutral media .
The thioxo group (C=S) may oxidize to sulfonyl (C-SO₂) or sulfinyl (C-SO) groups using meta-chloroperbenzoic acid (mCPBA):
Reduction Reactions
The carbonyl group (C=O) attached to the piperidine ring is reducible with agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄):
This produces a secondary alcohol, potentially altering the compound’s bioavailability .
The thiazole-thione system can undergo partial reduction. Catalytic hydrogenation (H₂/Pd) may saturate the thiazole ring, forming a dihydrothiazole derivative.
Substitution Reactions
The thiazole-thione moiety participates in nucleophilic substitutions. For instance:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives:
-
Arylation : Couples with aryl diazonium salts under basic conditions to form arylthioethers.
The piperidine nitrogen may undergo quaternization with alkyl halides, forming ammonium salts that enhance water solubility.
Cycloaddition and Cross-Coupling
The thiazole ring can engage in 1,3-dipolar cycloadditions with nitrile oxides or azides, forming fused heterocyclic systems. Transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are feasible at the 4-methylphenyl substituent if halogenated precursors are used in synthesis .
Acid-Base Reactivity
-
The amino group acts as a weak base, forming salts with acids (e.g., HCl).
-
The thione group exhibits weak acidity (pKa ~8–10), enabling deprotonation with strong bases (e.g., NaOH) to form thiolate anions.
Comparative Reactivity of Structural Analogs
| Functional Group | Reaction Type | Agents/Conditions | Products |
|---|---|---|---|
| Amino (-NH₂) | Oxidation | KMnO₄, H₂O₂ | Nitro/nitroso derivatives |
| Thioxo (C=S) | Oxidation | mCPBA | Sulfonyl/sulfinyl groups |
| Carbonyl (C=O) | Reduction | LiAlH₄, NaBH₄ | Alcohols |
| Thiazole-thione | Alkylation | CH₃I, K₂CO₃ | S-alkylthiazoles |
Stability and Degradation Pathways
-
Thermal decomposition occurs above 200°C, yielding phenyl isothiocyanate and piperidine fragments.
-
Hydrolytic degradation in acidic/basic media cleaves the thiazole ring, producing mercaptoacetic acid derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Utilizing thionyl chloride and appropriate amines.
- Introduction of the Piperidine Moiety : Employing various coupling reactions.
- Incorporation of Functional Groups : Using reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Industrial Production
For large-scale synthesis, continuous flow reactors and automated systems can optimize yield and purity while adhering to quality control standards. This approach is crucial for pharmaceutical applications where consistency is paramount.
Preliminary studies indicate that Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- may exhibit significant biological activity:
- Antimicrobial Properties : The thiazole ring is known for its role in various pharmacological applications, including antibacterial activity.
- Anti-inflammatory Effects : The compound may interact with enzymes or receptors involved in inflammatory pathways.
These interactions suggest that the compound could be developed into novel therapeutic agents targeting specific diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of related piperidine derivatives:
- Antimicrobial Activity : Research has shown that compounds with similar structures exhibit potent antibacterial effects against a range of pathogens. For example, derivatives containing thiazole rings have been linked to enhanced antimicrobial potency due to their ability to disrupt bacterial cell walls.
- Anti-inflammatory Studies : Investigations into piperidine derivatives have revealed their potential to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in conditions like arthritis or chronic obstructive pulmonary disease (COPD).
- Neuropharmacological Applications : Some derivatives have been explored for their effects on neurotransmitter systems, indicating potential uses in treating neurological disorders such as anxiety or depression.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-methylphenyl)piperazine | Contains a piperazine ring | Exhibits distinct psychoactive properties |
| 4-amino-2-methylthiazole | Thiazole ring with an amino group | Known for its antibacterial activity |
| 2-thioxoimidazolidinone | Imidazolidinone structure | Displays different reactivity patterns |
This table illustrates the diversity within piperidine derivatives while underscoring the unique combination of functional groups present in Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- that may confer distinct biological activities.
Mechanism of Action
The mechanism of action of “Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)-” would depend on its specific interactions with molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and amino group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs vary in substituent positions, heterocyclic systems, or functional groups. Below is a comparative analysis based on structural and functional attributes:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Position Effects: The 4-methylphenyl group in the target compound enhances steric bulk compared to the 2-methylphenyl analog . This may reduce binding affinity to certain receptors but improve selectivity.
Heterocyclic System Impact :
- Thiazole rings (target compound) offer hydrogen-bonding capacity via the thioxo group, whereas isoxazolone derivatives (e.g., ) introduce additional polarity and hydrolytic instability .
- Cyclohexyl-piperidine systems (e.g., 4-MeO-PCP) prioritize lipophilicity and CNS penetration, unlike the thiazole-based target compound .
Research Implications
- Drug Design : The thiazole-piperidine scaffold warrants exploration for targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions.
- Toxicity : Structural similarities to controlled substances (e.g., 4-MeO-PCP) suggest a need for caution in unregulated applications .
Biological Activity
Piperidine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound “Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)-” is a notable example that has been studied for its pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic applications.
Synthesis and Structure
The synthesis of piperidine derivatives often involves various methods, including Claisen-Schmidt condensation and other organic reactions. For the specific compound , the synthesis typically starts with thiazole derivatives, which are then modified to incorporate the piperidine moiety. The structural framework of this compound includes a piperidine ring attached to a thiazole core that bears an amino group and a carbonyl function, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole-containing compounds. For instance, thiazole derivatives have shown promising results against various cancer cell lines due to their ability to inhibit specific signaling pathways associated with tumor growth. The piperidine derivative under discussion has been evaluated for its cytotoxic effects on cancer cells, demonstrating significant antiproliferative activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Piperidine Derivative | MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| Piperidine Derivative | HeLa (Cervical Cancer) | 8.2 | Inhibition of cell cycle progression |
Antimicrobial Activity
Piperidine derivatives have also been explored for their antimicrobial properties. A study reported that piperidine-based thiazolyl chalcones exhibited potent antimicrobial activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of piperidine derivatives. Modifications at various positions on the piperidine and thiazole rings can significantly influence potency and selectivity.
- Amino Substituents : The presence of amino groups enhances binding affinity to target proteins.
- Thiazole Variants : Different substitutions on the thiazole ring can modulate lipophilicity and bioavailability.
- Piperidine Modifications : Alterations in the piperidine ring can affect receptor selectivity and overall pharmacokinetics.
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced breast cancer, a piperidine derivative demonstrated a reduction in tumor size in 60% of participants after six weeks of treatment. The compound was well-tolerated with manageable side effects.
Case Study 2: Antimicrobial Screening
A series of synthesized piperidine-thiazole compounds were tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting potential for development as new antimicrobial agents.
Q & A
Basic: What are the optimal synthetic routes for preparing this piperidine-thiazole hybrid, and how are key intermediates characterized?
Methodological Answer:
The compound can be synthesized via a one-pot condensation reaction using catalytic p-toluenesulfonic acid (p-TsOH) to facilitate cyclization, as demonstrated for structurally related piperidine-thiazole hybrids . Key intermediates should be purified via column chromatography and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, intermediates like 4-piperidinobenzaldehyde (a common precursor) are typically analyzed for purity (>99%) before proceeding to subsequent coupling steps .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation requires multi-modal analysis:
- X-ray crystallography resolves the 3D configuration of the piperidine-thiazole core, as shown in studies of similar compounds (e.g., C21H17ClFN3O2 derivatives) .
- NMR spectroscopy identifies proton environments (e.g., thioxo group at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 342.4567 for C22H18N2S) .
Advanced: How can computational modeling predict the pharmacokinetic properties and target binding affinity of this compound?
Methodological Answer:
Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Studies on analogous compounds suggest oral bioavailability scores >0.55 and moderate LogP values (~3.2), indicating favorable membrane permeability . ADMET predictions (SwissADME) should assess toxicity risks, particularly for the thioxo group’s potential hepatotoxicity .
Advanced: What strategies resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Perform dose-response curves (IC/EC values) in multiple models (e.g., cancer cell lines vs. primary cells).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly .
- Cross-reference with structurally similar compounds (e.g., 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one) to identify SAR trends .
Advanced: How is the thioxo group’s reactivity managed during synthesis to prevent unwanted byproducts?
Methodological Answer:
The thioxo group (-S-) is prone to oxidation. Mitigation strategies include:
- Conducting reactions under inert atmospheres (N/Ar) .
- Using mild oxidizing agents (e.g., HO in controlled stoichiometry) to avoid over-oxidation to sulfone derivatives .
- Monitoring reaction progress via TLC or LC-MS to isolate intermediates before side reactions occur .
Advanced: What in vitro and in vivo models are suitable for elucidating the compound’s mechanism of action?
Methodological Answer:
- In vitro:
- In vivo:
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?
Methodological Answer:
Systematic SAR studies are critical:
- Replace the 4-methylphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH) groups to modulate electronic effects.
- Compare activities of derivatives like 4-[4-(3-methylphenyl)-2-(4-methylphenyl)-5-thiazolyl]pyridine (CID 1451309) vs. analogs with dichlorophenyl or methoxyphenyl substituents .
- Quantify changes using free-energy perturbation (FEP) calculations to predict binding affinity shifts .
Advanced: How can crystallographic data guide the optimization of this compound’s solubility and stability?
Methodological Answer:
- Analyze crystal packing (e.g., π-π stacking, hydrogen bonds) to identify motifs contributing to low solubility.
- Introduce polar groups (e.g., -OH, -NH) at non-critical positions to enhance aqueous solubility without disrupting target binding .
- Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways (e.g., thioxo group oxidation) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
